Spectroscopic Profile of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate: A Predictive Technical Guide
Spectroscopic Profile of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate: A Predictive Technical Guide
Abstract
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate, a compound of interest for researchers, medicinal chemists, and drug development professionals. Due to the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to forecast its spectral features. By analyzing the constituent functional groups—a meta-substituted phenol, a 1,1-disubstituted cyclopropane ring, and a methyl ester—this guide offers a robust, theoretically grounded framework for the identification and characterization of this and structurally related compounds. Standardized experimental protocols for data acquisition are also provided to facilitate future empirical studies.
Introduction and Molecular Structure
Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate is a small molecule that incorporates several key pharmacophores: a rigid cyclopropane scaffold, an aromatic phenol ring, and a methyl ester. The cyclopropane ring, a common motif in medicinal chemistry, imparts conformational rigidity and unique metabolic stability. The phenolic hydroxyl group offers a site for hydrogen bonding and potential metabolic transformations, while the ester provides a handle for further chemical modification. Understanding the precise spectroscopic signature of this molecule is paramount for its unambiguous identification in synthetic and biological matrices.
This guide will systematically predict the spectral data based on the analysis of these structural components.
Caption: Chemical structure of Methyl 1-(3-hydroxyphenyl)cyclopropane-1-carboxylate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The predicted spectra are based on a standard analysis in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, cyclopropyl, methyl ester, and phenolic protons.
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Aromatic Region (δ 6.7-7.3 ppm): The 1,3-disubstituted (meta) pattern will result in four signals for the four aromatic protons. The hydroxyl group is an ortho-para director, leading to increased electron density at positions 2, 4, and 6. This will shield the corresponding protons.
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H-2' & H-6': These protons are ortho and para to the electron-donating -OH group and will appear upfield. They will likely present as complex multiplets or distinct signals around δ 6.7-6.9 ppm.
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H-4': This proton is also influenced by the hydroxyl group and is expected around δ 6.8 ppm, likely as a triplet or multiplet.
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H-5': This proton is meta to both substituents and will be the most deshielded of the aromatic protons, likely appearing as a triplet around δ 7.1-7.3 ppm.[1]
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Phenolic Proton (-OH, δ 4.0-7.0 ppm): A broad singlet is expected for the phenolic hydroxyl proton.[2][3] Its chemical shift is highly dependent on concentration and solvent. This peak will disappear upon shaking the sample with D₂O, a key diagnostic test.[4]
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Methyl Ester Protons (-OCH₃, δ ~3.7 ppm): A sharp singlet integrating to three protons is predicted for the methyl group of the ester, consistent with typical values for methyl esters.[5]
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Cyclopropane Protons (-CH₂CH₂-, δ 0.8-1.7 ppm): The two methylene groups on the cyclopropane ring are diastereotopic. This means all four protons are chemically non-equivalent and will exhibit complex coupling. They are expected to appear as two complex multiplets, each integrating to two protons. Based on data for methyl cyclopropanecarboxylate, these multiplets would likely be centered around δ 1.0 ppm and δ 1.6 ppm.[5]
| Predicted ¹H NMR Data | |
| Proton Assignment | Predicted Chemical Shift (δ, ppm) |
| Phenolic -OH | 4.0 - 7.0 |
| H-5' (Aromatic) | 7.1 - 7.3 |
| H-2', H-4', H-6' (Aromatic) | 6.7 - 6.9 |
| -OCH₃ (Ester) | ~3.7 |
| Cyclopropane CH₂ | 1.5 - 1.7 |
| Cyclopropane CH₂ | 0.8 - 1.1 |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is expected to show 9 distinct signals, as the two pairs of aromatic carbons (C-2'/C-6' and C-4'/C-5') are non-equivalent in a 1,3-disubstituted ring.
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Carbonyl Carbon (C=O, δ ~173 ppm): The ester carbonyl carbon is expected in the typical downfield region for this functional group.
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Aromatic Carbons (δ 115-160 ppm): Six signals are predicted.
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C-3' (-OH substituted): This carbon, directly attached to oxygen, will be the most deshielded aromatic carbon, around δ 155-158 ppm.
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C-1' (Cyclopropane substituted): The ipso-carbon attached to the cyclopropane ring is predicted to be around δ 140-145 ppm.
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Other Aromatic CHs: The remaining four aromatic carbons will appear in the range of δ 115-130 ppm.[6][7]
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Methyl Ester Carbon (-OCH₃, δ ~52 ppm): A sharp signal is expected for the methyl carbon of the ester.
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Quaternary Cyclopropane Carbon (C-1, δ ~25-30 ppm): The quaternary carbon of the cyclopropane ring will be significantly shielded compared to other quaternary carbons due to the ring strain.
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Cyclopropane Methylene Carbons (C-2/C-3, δ ~15-20 ppm): The two methylene carbons of the cyclopropane ring are equivalent by symmetry and will produce a single signal in the aliphatic region.
| Predicted ¹³C NMR Data | |
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~173 |
| C-3' (Ar-OH) | 155 - 158 |
| C-1' (Ar-C) | 140 - 145 |
| Aromatic CHs | 115 - 130 (4 signals) |
| Ester -OCH₃ | ~52 |
| Quaternary Cyclopropane (C-1) | 25 - 30 |
| Cyclopropane CH₂ (C-2/C-3) | 15 - 20 |
Experimental Protocol: NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Spectrometer: 400 MHz or higher field instrument.
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Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
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Acquisition Parameters: Spectral width of ~16 ppm, acquisition time of ~4 seconds, relaxation delay of 2 seconds, 16-32 scans.
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Processing: Apply an exponential line broadening of 0.3 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Integrate all signals and reference the TMS peak to 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz (100 MHz for ¹³C) or higher.
-
Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Acquisition Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 or more scans depending on sample concentration.
-
Processing: Apply an exponential line broadening of 1-2 Hz and perform Fourier transformation. Phase and baseline correct the spectrum. Reference the CDCl₃ solvent peak to 77.16 ppm.
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Infrared (IR) Spectroscopy
The IR spectrum provides critical information about the functional groups present in the molecule.
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O-H Stretch (3550-3200 cm⁻¹): A strong and broad absorption is the most characteristic feature, indicative of the hydrogen-bonded phenolic hydroxyl group.[8][9][10]
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C-H Stretches (3100-2850 cm⁻¹):
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Aromatic C-H: Sharp, medium-intensity peaks are expected just above 3000 cm⁻¹ (~3030-3080 cm⁻¹).
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Cyclopropyl C-H: The C-H bonds in a cyclopropane ring are known to have significant s-character, shifting their stretching frequency to a higher value than typical alkanes, often appearing in the 3050-3100 cm⁻¹ region, potentially overlapping with the aromatic C-H stretches.[11]
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Aliphatic C-H (Methyl): Absorptions for the methyl ester group will be observed below 3000 cm⁻¹ (~2960, 2870 cm⁻¹).
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C=O Stretch ( ~1725 cm⁻¹): A very strong, sharp absorption is predicted for the ester carbonyl group.
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C=C Stretches (1600-1450 cm⁻¹): Several medium to sharp peaks are expected in this region, characteristic of the aromatic ring vibrations.[8]
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C-O Stretches (1300-1000 cm⁻¹): Two distinct C-O stretching bands are expected: one for the aryl-O bond of the phenol (~1230 cm⁻¹) and two for the ester (C-O-C) linkage (~1250 cm⁻¹ and ~1100 cm⁻¹).
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Fingerprint Region (< 1000 cm⁻¹): This region will contain complex signals, including a characteristic band for the cyclopropane ring deformation around 1020 cm⁻¹.[12] Out-of-plane C-H bending for the meta-substituted ring will also appear here.
| Predicted IR Absorption Data | |
| Functional Group | Predicted Frequency (cm⁻¹) |
| Phenol O-H stretch | 3550 - 3200 |
| Aromatic/Cyclopropyl C-H stretch | 3100 - 3030 |
| Aliphatic C-H stretch | 2960 - 2870 |
| Ester C=O stretch | ~1725 |
| Aromatic C=C stretch | 1600 - 1450 |
| C-O stretch (Aryl & Ester) | 1300 - 1100 |
| Cyclopropane Ring Deformation | ~1020 |
Experimental Protocol: IR Spectroscopy
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Sample Preparation: If the sample is a liquid or oil, a small drop can be placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. If it is a solid, a small amount is pressed firmly onto the ATR crystal.
-
Data Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.
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Acquisition Parameters: Collect a background spectrum of the clean, empty ATR crystal. Collect the sample spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans for a good signal-to-noise ratio.
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Processing: The final spectrum is automatically generated as the ratio of the sample spectrum to the background spectrum and converted to absorbance units.
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Mass Spectrometry (MS)
Electron Ionization (EI) mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
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Molecular Ion (M⁺˙): The molecular weight of C₁₁H₁₂O₃ is 192.0786. A prominent molecular ion peak is expected at m/z = 192, as the aromatic ring helps to stabilize the radical cation.[13][14]
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Key Fragmentation Pathways:
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Loss of Methoxy Radical (M-31): Cleavage of the O-CH₃ bond would result in a stable acylium ion at m/z = 161 . This is a very common fragmentation for methyl esters.
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Loss of Carbomethoxy Radical (M-59): Cleavage of the bond between the cyclopropane ring and the carbonyl group would yield a fragment at m/z = 133 .
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Loss of CO (from Phenol): Phenols are known to lose a molecule of carbon monoxide after ionization and rearrangement, which could lead to a fragment from the molecular ion at m/z = 164 (192 - 28).[14]
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Tropylium-type Ions: Rearrangements and cleavages involving the aromatic ring and cyclopropane could lead to various smaller fragments common in the spectra of aromatic compounds.
-
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